Tert-butyl(chloro)diethylsilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

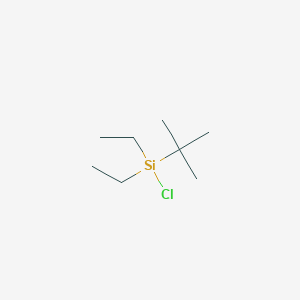

Tert-butyl(chloro)diethylsilane is an organosilicon compound with the molecular formula C8H19ClSi. It is a chlorosilane containing a tert-butyl group and two ethyl groups attached to a silicon atom. This compound is used in organic synthesis, particularly as a protecting group for alcohols and amines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tert-butyl(chloro)diethylsilane can be synthesized through the reaction of tert-butyl lithium with diethylchlorosilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction. The reaction mixture is cooled to 0°C, and tert-butyl lithium is added dropwise to a solution of diethylchlorosilane in anhydrous pentane. The mixture is then stirred at room temperature for several hours, followed by distillation to obtain the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions: Tert-butyl(chloro)diethylsilane undergoes various chemical reactions, including:

Substitution Reactions: It reacts with alcohols and amines to form tert-butyl(diethyl)silyl ethers and amines, respectively.

Hydrolysis: The compound reacts with water to form tert-butyl(diethyl)silanol and hydrochloric acid.

Common Reagents and Conditions:

Alcohols and Amines: Used in substitution reactions to form silyl ethers and amines.

Bases: Such as triethylamine, used to neutralize the hydrochloric acid formed during substitution reactions.

Catalysts: Used to accelerate hydrolysis reactions.

Major Products Formed:

Silyl Ethers: Formed from the reaction with alcohols.

Silyl Amines: Formed from the reaction with amines.

Silanol: Formed from hydrolysis.

Wissenschaftliche Forschungsanwendungen

Tert-butyl(chloro)diethylsilane has several applications in scientific research:

Organic Synthesis: It is widely used as a protecting group for alcohols and amines, allowing for selective reactions to occur without interference from these functional groups.

Material Science: The compound is used in the synthesis of silicon-based materials and nanocomposites, which have applications in electronics and photonics.

Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.

Analytical Chemistry: The compound is used as a derivatizing agent for the analysis of various compounds by gas chromatography and mass spectrometry.

Wirkmechanismus

The mechanism by which tert-butyl(chloro)diethylsilane exerts its effects involves the formation of a silicon-oxygen or silicon-nitrogen bond with alcohols or amines, respectively. This bond formation is facilitated by the presence of a base, which neutralizes the hydrochloric acid formed during the reaction. The resulting silyl ether or silyl amine is more stable and less reactive than the original alcohol or amine, allowing for selective reactions to occur .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl(chloro)dimethylsilane: Contains two methyl groups instead of two ethyl groups.

Tert-butyl(chloro)diphenylsilane: Contains two phenyl groups instead of two ethyl groups.

Uniqueness: Tert-butyl(chloro)diethylsilane is unique due to its specific combination of tert-butyl and diethyl groups attached to the silicon atom. This combination provides a balance of steric hindrance and reactivity, making it a versatile protecting group in organic synthesis. The ethyl groups offer slightly different reactivity and steric properties compared to methyl or phenyl groups, allowing for tailored applications in various chemical reactions .

Biologische Aktivität

Tert-butyl(chloro)diethylsilane, also known as TBDES, is an organosilicon compound that has garnered interest in various fields of chemistry due to its unique properties and potential applications. This article delves into its biological activity, focusing on its mechanisms of action, applications in biological systems, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C8H19ClSi. Its structure consists of a tert-butyl group attached to a silicon atom that is further bonded to two ethyl groups and a chlorine atom. This configuration imparts specific reactivity and solubility characteristics that are beneficial in biological contexts.

Biological Activity Overview

The biological activity of TBDES primarily revolves around its role as a protecting group in organic synthesis, particularly in the modification of biomolecules. Its ability to selectively protect functional groups makes it valuable in the synthesis of complex organic compounds, including pharmaceuticals.

- Silylation Reactions : TBDES is utilized for silylation, which involves the introduction of a silyl group into a molecule. This process enhances the stability and solubility of compounds, facilitating their analysis and manipulation in biological studies.

- Protection of Functional Groups : The compound effectively protects alcohols, amines, and carboxylic acids during synthetic procedures. This protection is crucial for maintaining the integrity of sensitive functional groups during multi-step syntheses.

Applications in Biological Research

TBDES has been employed in various research applications:

- Synthesis of Bioactive Compounds : It is used to synthesize derivatives of natural products and bioactive molecules. For instance, it plays a role in the total synthesis of neuroactive compounds, enhancing the yield and purity of final products .

- Chromatographic Techniques : As a derivatization agent, TBDES improves the detection and quantification of biomolecules in gas chromatography/mass spectrometry (GC/MS) applications .

Case Studies

-

Hydrosilation Reactions : A study demonstrated that TBDES can catalyze hydrosilation reactions involving carbonyl-containing substrates. The selectivity and efficiency achieved through this method highlight its potential for synthesizing complex molecules .

Silane Type Solvent Temperature (°C) Selectivity Ratio (trans/cis) Di-tert-butyl silane Chlorobenzene 80 57:43 Triethyl silane Methylene chloride -20 88:12 - Synthesis of Isoxazoline-N-oxides : TBDES has been utilized as a precursor in synthesizing isoxazoline-N-oxides from α-bromonitroalkanes. This application showcases its versatility in creating nitrogen-containing heterocycles relevant to medicinal chemistry .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of TBDES:

- Enhanced Stability : The introduction of silyl groups via TBDES significantly stabilizes reactive intermediates during synthetic reactions.

- Selective Reactivity : TBDES exhibits selective reactivity towards alcohols and amines, allowing for controlled modifications without affecting other functional groups .

Eigenschaften

IUPAC Name |

tert-butyl-chloro-diethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19ClSi/c1-6-10(9,7-2)8(3,4)5/h6-7H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXVMOBDVOAUHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(C(C)(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623625 |

Source

|

| Record name | tert-Butyl(chloro)diethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107149-55-3 |

Source

|

| Record name | tert-Butyl(chloro)diethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.